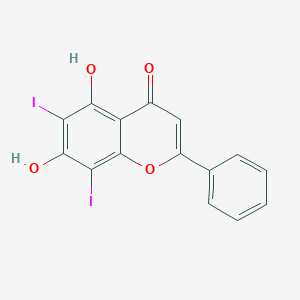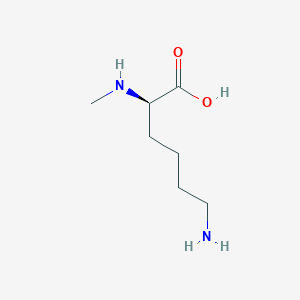
(Z)-2-Hydroxy-6-(tridec-8-en-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid is an organic compound belonging to the class of salicylic acids, which are ortho-hydroxylated benzoic acids . This compound is characterized by the presence of a hydroxyl group at the second position and a (Z)-8-tridecenyl group at the sixth position on the benzoic acid ring . It has been detected in certain nuts, although not quantified .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts alkylation to introduce the tridecenyl group, followed by hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions using catalysts such as aluminum chloride, followed by purification processes including crystallization and distillation to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the tridecenyl group.
6-Hydroxy-2-naphthoic acid: Similar hydroxylation pattern but with a naphthalene ring instead of a benzene ring.
Uniqueness
2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid is unique due to the presence of the (Z)-8-tridecenyl group, which imparts distinct chemical and biological properties compared to other salicylic acids .
Eigenschaften
CAS-Nummer |
88640-88-4 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-hydroxy-6-[(Z)-tridec-8-enyl]benzoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h5-6,13,15-16,21H,2-4,7-12,14H2,1H3,(H,22,23)/b6-5- |
InChI-Schlüssel |
VTTMIYITDPUEFZ-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Kanonische SMILES |
CCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
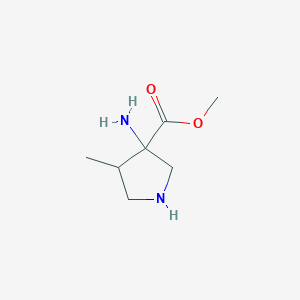
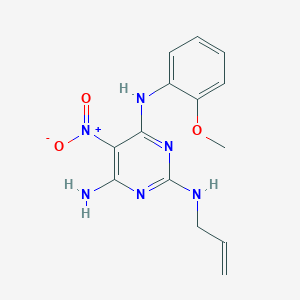
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)
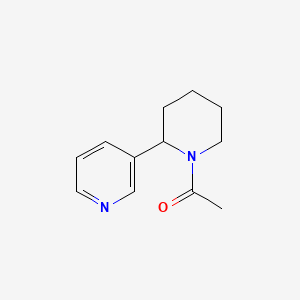
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
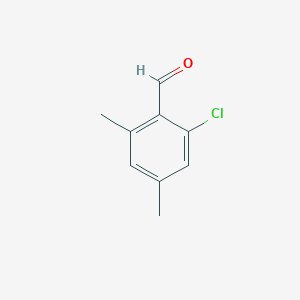
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
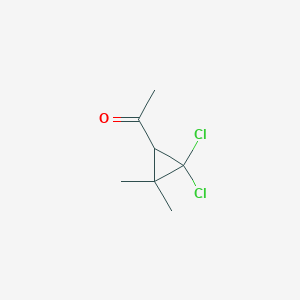
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
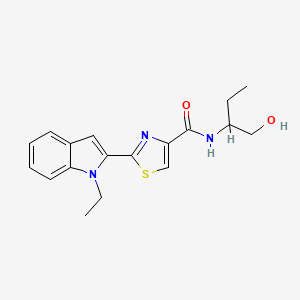
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
